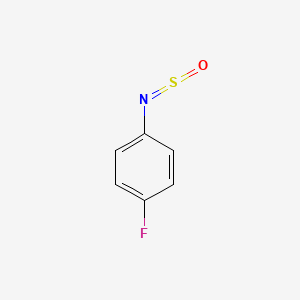![molecular formula C11H7N3O B3270269 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine CAS No. 52333-71-8](/img/structure/B3270269.png)
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine
Descripción general
Descripción
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound with a fused pyridine and oxazole ring system. It exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry. The compound’s core structure consists of a pyridine ring fused with an oxazole ring, resulting in a tricyclic scaffold .
Synthesis Analysis
The synthesis of this compound involves constructing the oxazolo[4,5-b]pyridine framework. One approach reported in the literature utilizes a sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)₂ in n-octane. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, facilitated by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)₂. The method provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to an oxazole ring. The tricyclic scaffold exhibits diverse biological and pharmaceutical activities. The specific arrangement of atoms and functional groups within the molecule determines its properties and interactions with biological targets .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups and ring system. While specific reactions may vary, the synthesis typically involves condensation reactions, cyclizations, and functional group transformations. For example, the Pd-catalyzed reaction of picolinamide with benzaldehydes leads to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Techniques : A range of techniques have been developed for synthesizing 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine derivatives, including methods involving palladium-catalyzed C-2 arylation and metal-free oxidative N-N bond formation, which offer a pathway to create various derivatives of this compound (Zhuravlev, 2006), (Zheng et al., 2014).
Chemical Reactivity : These compounds demonstrate varied reactivity, which is important for the synthesis of triheterocyclic compounds and other complex molecular structures. This reactivity is essential in organic and medicinal chemistry for the development of new biological components (Ghattas & Moustafa, 2000).
Propiedades
IUPAC Name |
2-pyridin-2-yl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c1-2-6-12-8(4-1)11-14-10-9(15-11)5-3-7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQWDOWXOGTURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)
![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)

![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270254.png)
![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)
![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)
![2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270273.png)
![3-(Oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B3270278.png)
![2-(2-(Methylthio)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270280.png)
![5-Methyl-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3270287.png)
